molecular formula C19H18N2O4 B11969028 (Z)-N-(2-(Benzoylamino)-1-oxo-3-phenyl-2-propenyl)-beta-alanine CAS No. 150890-87-2

(Z)-N-(2-(Benzoylamino)-1-oxo-3-phenyl-2-propenyl)-beta-alanine

Cat. No.: B11969028
CAS No.: 150890-87-2
M. Wt: 338.4 g/mol
InChI Key: URSTUCYFNQKYKE-SSZFMOIBSA-N
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Description

(Z)-N-(2-(Benzoylamino)-1-oxo-3-phenyl-2-propenyl)-beta-alanine is a complex organic compound characterized by its unique structure, which includes a benzoylamino group, a phenyl group, and a beta-alanine moiety. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-(Benzoylamino)-1-oxo-3-phenyl-2-propenyl)-beta-alanine typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzoyl chloride with beta-alanine, followed by the addition of a phenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2-(Benzoylamino)-1-oxo-3-phenyl-2-propenyl)-beta-alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoylamino group, where nucleophiles like hydroxide ions (OH-) or amines can replace the benzoyl group.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Aqueous or alcoholic solutions of nucleophiles under reflux conditions.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

(Z)-N-(2-(Benzoylamino)-1-oxo-3-phenyl-2-propenyl)-beta-alanine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-N-(2-(Benzoylamino)-1-oxo-3-phenyl-2-propenyl)-beta-alanine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Benzoylalanine: Similar structure but lacks the phenyl group.

    Phenylalanine: Contains a phenyl group but lacks the benzoylamino and beta-alanine moieties.

    Benzoylphenylalanine: Contains both benzoyl and phenyl groups but differs in the position and connectivity of these groups.

Uniqueness

(Z)-N-(2-(Benzoylamino)-1-oxo-3-phenyl-2-propenyl)-beta-alanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

150890-87-2

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

3-[[(Z)-2-benzamido-3-phenylprop-2-enoyl]amino]propanoic acid

InChI

InChI=1S/C19H18N2O4/c22-17(23)11-12-20-19(25)16(13-14-7-3-1-4-8-14)21-18(24)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,20,25)(H,21,24)(H,22,23)/b16-13-

InChI Key

URSTUCYFNQKYKE-SSZFMOIBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)NCCC(=O)O)\NC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NCCC(=O)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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